2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Organic Synthesis Process Chemistry Peptide Chemistry

Avoid synthetic failure from non-specific guanidinylation. Unlike N,N'-di-Boc-S-methylisothiourea, this compound provides a bifunctional building block with a reactive primary aminoethyl handle and orthogonally protected guanidine, critical for Fmoc/t-Bu SPPS, cationic polymer conjugation, and surface functionalization. · High-yield (95%) synthetic route ensures supply reliability · ≥90% HPLC purity, ideal for reproducible peptide synthesis & medchem library production · Bulk custom packages available to support pilot-scale R&D

Molecular Formula C13H26N4O4
Molecular Weight 302.37 g/mol
CAS No. 203258-44-0
Cat. No. B1588850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-1,3-di-Boc-guanidine
CAS203258-44-0
Molecular FormulaC13H26N4O4
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19)
InChIKeyGKQKBELHRNEGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)-1,3-di-Boc-guanidine Technical Procurement Specifications


2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS 203258-44-0) is a dual-Boc-protected guanidinylation reagent with the molecular formula C13H26N4O4 and a molecular weight of 302.37 . It is a primary amine derivative of guanidine and is supplied as a technical-grade solid with a purity of ≥90% (HPLC) and a melting point of 95–98 °C . Its primary industrial and research application is in peptide synthesis, where it serves as a reagent for introducing protected guanidine moieties .

2-(2-Aminoethyl)-1,3-di-Boc-guanidine Substitution Risks


The procurement of 2-(2-aminoethyl)-1,3-di-Boc-guanidine cannot be generically substituted with other Boc-protected guanidine reagents due to critical differences in reactivity, stability, and application-specific performance. While simple N,N'-di-Boc-guanidine (CAS 154476-57-0) or N,N'-di-Boc-S-methylisothiourea are also guanidinylation reagents, they lack the free aminoethyl handle that defines the target compound's role as a functional building block. Furthermore, literature indicates that guanidinylation with certain Boc-protected reagents can be accompanied by side reactions, and the choice of protecting group strategy (e.g., Boc vs. Cbz vs. Pmc) directly impacts yield, orthogonality, and the final deprotection step [1]. Substitution without accounting for these differences may lead to significant losses in synthetic efficiency or complete failure of the intended modification.

2-(2-Aminoethyl)-1,3-di-Boc-guanidine vs Functional Analogs


Synthesis Yield and Scalability

The synthesis of 2-(2-aminoethyl)-1,3-di-Boc-guanidine from 1,3-di-Boc-2-(triflyl)guanidine proceeds with a reported isolated yield of approximately 95% [1]. While a direct head-to-head comparison with other aminoalkylguanidine syntheses is not available in the same study, this yield significantly exceeds the typical 40-70% yields reported for many guanidinylation reactions using N,N'-di-Boc-S-methylisothiourea under standard conditions . The high yield of the aminoethyl derivative is a critical factor for cost-effective scale-up and procurement decisions.

Organic Synthesis Process Chemistry Peptide Chemistry

Shelf-Stable Sulfonate Salt Stability

A critical challenge with aminoalkylguanidines is their inherent tendency to undergo cyclization, which limits their shelf life and utility. Research has demonstrated that this compound class can be isolated without chromatography as shelf-stable sulfonate salts with good yields (up to 94%) [1]. This is a direct, quantifiable improvement over the free base form, which is known to be prone to degradation [1]. This stability enhancement is a key differentiator for procurement, ensuring long-term material integrity in inventory.

Chemical Stability Compound Storage Building Block Integrity

Thermal and Storage Profile Comparison

Direct comparison of physical properties reveals critical handling differences. The target compound, 2-(2-aminoethyl)-1,3-di-Boc-guanidine, exhibits a melting point (mp) of 95–98 °C and requires storage at −20 °C . In contrast, its close structural analog N,N'-di-Boc-guanidine (CAS 154476-57-0) has a significantly higher melting point of 141–144 °C and is typically stored at room temperature . This 43–49 °C difference in melting point is a direct consequence of the aminoethyl substitution, which alters intermolecular interactions and thermal stability. For procurement, this indicates that the target compound requires cold-chain shipping and storage, a logistical and cost consideration that is not required for the simpler analog.

Physicochemical Properties Storage Requirements Handling

Cationic Amphiphilic Oligomer Synthesis

In the synthesis of cholesterol-terminated cationic lipidated oligomers (CLOs), a library of 12 functional oligomers was created by ring-opening of a pendant oxazolone group with four different amines [1][2]. The use of 2-(2-aminoethyl)-1,3-di-Boc-guanidine as one of these amines allowed for the direct incorporation of a protected guanidine moiety, a key structural feature for imparting cationic charge and potential antimicrobial activity. While all four amines generated a functional library, the specific guanidine-containing oligomer represents a unique structural class. The availability of the free aminoethyl group on the protected guanidine is the essential chemical feature enabling this conjugation, which is absent in simpler Boc-guanidines.

Polymer Chemistry Antimicrobial Materials Drug Discovery

2-(2-Aminoethyl)-1,3-di-Boc-guanidine Application Scenarios


SPPS with Orthogonal Guanidinylation

This is the primary and most common application scenario. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine serves as a key reagent for introducing a Boc-protected guanidine group onto a growing peptide chain. The quantitative evidence for its selection in this scenario stems from its established use in SPPS and its synthesis via high-yielding (95%) routes [1]. This makes it a reliable and cost-effective building block for synthesizing arginine analogs or other guanidine-containing peptides, where the orthogonal Boc protecting group is essential for compatibility with Fmoc/t-Bu SPPS strategies .

Antimicrobial Cationic Polymers

For researchers in materials science and drug delivery, this compound is a crucial building block for incorporating guanidine-rich, cationic domains into polymers. This is supported by its use in the creation of lipidated oligomers for antimicrobial screening [2]. The free aminoethyl group acts as a reactive handle for conjugation to polymer backbones or other functional moieties. In this scenario, procurement is driven by the need for this specific bifunctional molecule (protected guanidine + primary amine), a feature that cannot be fulfilled by simple guanidinylation reagents like N,N'-di-Boc-S-methylisothiourea.

Nanoparticle Functionalization for Biosensing

This compound is valuable for modifying surfaces to create functional interfaces. For instance, it can be used to introduce a primary amine for subsequent conjugation to nanomaterials, as demonstrated in studies using graphene nanostructures for pesticide detection [3]. The procurement decision in this scenario is justified by the compound's ability to act as a linker molecule, providing both a robust Boc-protected guanidine group and a reactive primary amine for surface attachment. This dual functionality is a key differentiator from simpler, single-function guanidinylation reagents.

Neuropeptide FF Receptor Ligand Synthesis

In early-stage drug discovery, this compound is used to build libraries of potential therapeutic candidates. Its application in synthesizing nonpeptide small molecule agonists and antagonists for neuropeptide FF1 and FF2 receptors is documented [4]. The procurement driver here is the need for a reliable, high-purity (≥90%) building block that can introduce a guanidine moiety, a common pharmacophore, into lead compounds. The consistent quality and defined purity of the commercial product are critical for the reproducibility of biological assays in a medicinal chemistry program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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